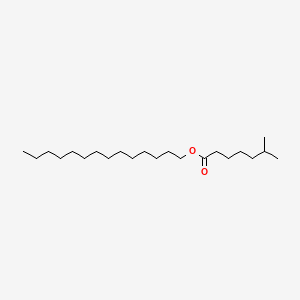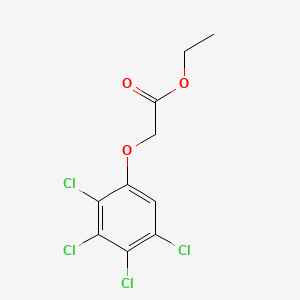
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further linked to a tetrachlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,3,4,5-tetrachlorophenoxy)acetate typically involves the esterification of 2,3,4,5-tetrachlorophenol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or toluene to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, ensuring high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield 2,3,4,5-tetrachlorophenol and ethyl acetate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The tetrachlorophenoxy group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2,3,4,5-tetrachlorophenol and ethyl acetate.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (2,3,4,5-tetrachlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which ethyl (2,3,4,5-tetrachlorophenoxy)acetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with similar esterification properties but lacking the tetrachlorophenoxy group.
Methyl (2,3,4,5-tetrachlorophenoxy)acetate: Similar structure but with a methyl group instead of an ethyl group.
2,3,4,5-Tetrachlorophenol: The parent phenol compound without the ester linkage.
Uniqueness
This compound is unique due to the presence of the tetrachlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in research and industrial settings.
Propiedades
Número CAS |
88927-42-8 |
|---|---|
Fórmula molecular |
C10H8Cl4O3 |
Peso molecular |
318.0 g/mol |
Nombre IUPAC |
ethyl 2-(2,3,4,5-tetrachlorophenoxy)acetate |
InChI |
InChI=1S/C10H8Cl4O3/c1-2-16-7(15)4-17-6-3-5(11)8(12)10(14)9(6)13/h3H,2,4H2,1H3 |
Clave InChI |
RHRBTKQRBONJDB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


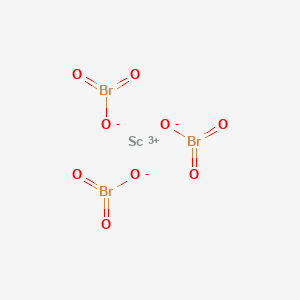

![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
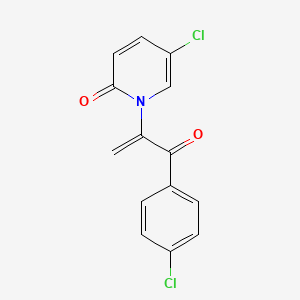

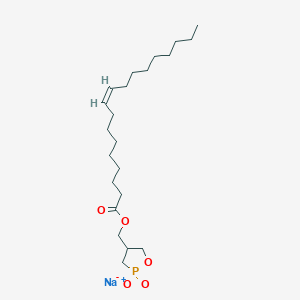
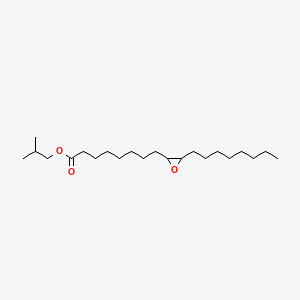

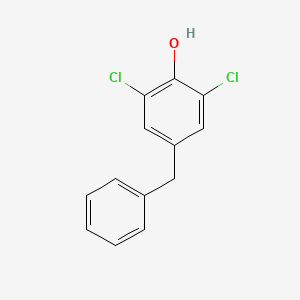
![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)



